molecular formula C8H10FNO B13064749 4-(1-Amino-2-fluoroethyl)phenol

4-(1-Amino-2-fluoroethyl)phenol

Cat. No.: B13064749
M. Wt: 155.17 g/mol
InChI Key: GBDQZMFFLYPRGS-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)phenol is an organic compound with the molecular formula C₈H₁₀FNO It is a phenolic compound characterized by the presence of an amino group and a fluorine atom attached to an ethyl chain on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoroacetophenone with ammonia under specific conditions to introduce the amino group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. The amino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and reactivity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluorophenol: Lacks the ethyl chain, making it less bulky and potentially less reactive.

    4-(1-Aminoethyl)phenol: Lacks the fluorine atom, which may reduce its stability and reactivity.

    4-(2-Fluoroethyl)phenol: Lacks the amino group, reducing its ability to form hydrogen bonds.

Uniqueness

4-(1-Amino-2-fluoroethyl)phenol is unique due to the presence of both an amino group and a fluorine atom on the ethyl chain, which enhances its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)phenol

InChI

InChI=1S/C8H10FNO/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2

InChI Key

GBDQZMFFLYPRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)O

Origin of Product

United States

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